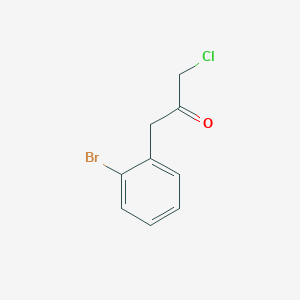

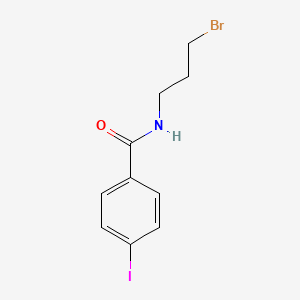

1-(2-Bromophenyl)-3-chloropropan-2-one

Overview

Description

“1-(2-Bromophenyl)-3-chloropropan-2-one” is a chemical compound. It is related to 2-Bromophenylboronic acid, which is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . The molecular weight of a similar compound, Ethanone, 2-bromo-1-phenyl-, is 199.045 .

Synthesis Analysis

The synthesis of similar compounds involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves the use of a brominating reagent, diethyl dibromomalonate .Molecular Structure Analysis

The molecular structure of a similar compound, Ethanone, 2-bromo-1-phenyl-, is available as a 2D Mol file . Another similar compound, 2-Bromo-1-phenylpropane, has a linear formula of C6H5CH2CH(Br)CH3 .Chemical Reactions Analysis

The reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . The reaction rate depends on the concentration of both substrate and base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various sources .Scientific Research Applications

Antimicrobial Properties

A study synthesized a series of compounds similar to 1-(2-Bromophenyl)-3-chloropropan-2-one, including 2-chloro-1-aryl-2-methyl-3-chloropropanes, and evaluated their antimicrobial properties. Some of these compounds showed significant effectiveness against microbes (Gorbovoi et al., 2008).

Optical and Electronic Properties

A 2019 study investigated compounds structurally related to 1-(2-Bromophenyl)-3-chloropropan-2-one for their optical and electronic properties. These compounds were found potentially useful in semiconductor devices due to their promising charge transport and nonlinear optical properties (Shkir et al., 2019).

Photodissociation Dynamics

Research on 1-bromo-3-chloropropane, a compound with structural similarities, explored the dynamics of molecules with multichromophores. This study aids in understanding the behavior of such molecules under specific conditions, which can be relevant for various chemical and industrial applications (Wei et al., 2008).

Cytotoxicity Against Cancer Cells

A 2022 study synthesized chalcones structurally related to 1-(2-Bromophenyl)-3-chloropropan-2-one and evaluated their cytotoxic effects against MCF-7 breast cancer cells. This research could pave the way for developing new anticancer agents (Brahmana et al., 2022).

Organic Synthesis Applications

Another study focused on the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one derivatives and their application in organic synthesis, particularly in the preparation of 1-substituted benzimidazoles. This has implications for the synthesis of complex organic compounds and pharmaceuticals (Lygin & Meijere, 2009).

High-Temperature Pyrolysis

A study on the pyrolysis of brominated hydrocarbons like 2-bromophenol, which shares a structural element with 1-(2-Bromophenyl)-3-chloropropan-2-one, provides insights into the formation of hazardous combustion byproducts. This research is vital for understanding the environmental impact of burning materials containing such compounds (Evans & Dellinger, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

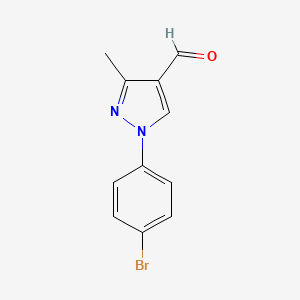

IUPAC Name |

1-(2-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMJCEZZJGGUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-3-chloropropan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline](/img/structure/B1438185.png)

![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)

![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)

![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)

![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)